

What are the physical and chemical properties of Nitrosylsulfuric acid?

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Compound Name: Nitrosylsulfuric acid

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A Comprehensive Technical Guide to Nitrosylsulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosylsulfuric acid (NOHSO_4), also known as nitrosyl hydrogen sulfate, is a highly reactive inorganic compound of significant interest in chemical synthesis.^[1] Structurally, it is the mixed anhydride of sulfuric acid and nitrous acid.^{[1][2]} While it can exist as a pure, pale-yellow crystalline solid, it is most commonly supplied and handled as a 40% solution in concentrated sulfuric acid.^{[1][3]} This solution appears as a straw-colored, oily liquid.^{[2][3][4]}

The primary utility of **nitrosylsulfuric acid** lies in its function as a potent diazotizing agent, particularly for the conversion of primary aromatic amines into diazonium salts, which are crucial intermediates in the synthesis of azo dyes and various pharmaceuticals.^{[1][5]} It also serves as a strong oxidizing agent and a versatile chemical intermediate in reactions such as nitrosation and oximation.^{[2][6]} This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways.

Physical and Chemical Properties

The properties of **nitrosylsulfuric acid** can vary significantly between its pure crystalline form and its commercially available solution in sulfuric acid.

Physical Properties

The quantitative physical data for **nitrosylsulfuric acid** are summarized in the table below for easy comparison.

Property	Pure Crystalline Solid	40% Solution in Sulfuric Acid
Molecular Formula	HNO ₅ S	N/A
Molecular Weight	127.08 g/mol [1][4][5]	N/A
Appearance	Pale yellow crystals or white prisms[1][2][5]	Straw-colored, oily, viscous liquid[2][3][4]
Melting Point	70 - 73.5 °C (decomposes)[1][2][4][5]	-10 °C[2][3][6][7]
Boiling Point	Decomposes[1][5]	~333 °C at 101.33 kPa (decomposes)[2][3][6]
Density	Not specified	1.612 - 1.900 g/mL at 20-25 °C[1][3][5][8][9]
Vapor Pressure	Not specified	2.6 - 30 Pa at 20-50 °C[3][6]
Solubility	Soluble in conc. H ₂ SO ₄ , fuming HNO ₃ . Reacts with water.[1]	Reacts vigorously with water. [1][3][6]
pKa (Predicted)	-7.51 ± 0.18[3][6]	N/A

Chemical Properties

Nitrosylsulfuric acid's reactivity is defined by its strong oxidizing nature and its role as a nitrosonium ion (NO⁺) donor.

- Structure: It can be viewed as covalently bonded NOHSO₄ or as an ionic pair consisting of a nitrosyl cation (NO⁺) and a hydrogen sulfate anion (HSO₄⁻).[2] This ionic character is key to its role in diazotization.

- **Reactivity with Water:** **Nitrosylsulfuric acid** reacts violently and exothermically with water.[9] It hydrolyzes to form sulfuric acid and nitrous acid; the latter is unstable and decomposes into nitrogen oxides (NO and NO₂).[1][10][11] This reactivity makes it highly corrosive in the presence of moisture.[9]
- **Oxidizing Agent:** It is a strong oxidizing agent and may intensify fires or cause fire when in contact with combustible materials.[3]
- **Stability:** The pure solid decomposes upon melting at approximately 73.5 °C.[2][4] The 40% solution in sulfuric acid is stable at room temperature.[3] When heated to decomposition, it emits toxic fumes of sulfur oxides (SO_x) and nitrogen oxides (NO_x).[3]
- **Hazardous Reactions:** It can react explosively with certain organic compounds, such as dinitroanilines, particularly at elevated temperatures or high concentrations.[3][10] As an acid, it neutralizes bases in exothermic reactions.[3] It is also corrosive to metals, potentially evolving flammable hydrogen gas.[4]

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with **nitrosylsulfuric acid**. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant apron.[9]

Synthesis of Nitrosylsulfuric Acid

Method 1: From Sodium Nitrite and Sulfuric Acid

This is a common laboratory-scale preparation method.[1][5]

- **Apparatus Setup:** Place a flask equipped with a magnetic stirrer in an ice/salt bath to maintain a low temperature.
- **Reaction:** Add cold, concentrated sulfuric acid to the flask and begin stirring.
- **Addition of Reactant:** Slowly and portion-wise, add solid sodium nitrite (NaNO₂) to the cold sulfuric acid.[1] The temperature must be carefully controlled and kept below 5 °C throughout

the addition to prevent runaway reactions and decomposition.[1]

- Completion: Continue stirring in the cold bath until all the sodium nitrite has dissolved and the reaction is complete, yielding a solution of **nitrosylsulfuric acid** in sulfuric acid. The reaction is: $\text{NaNO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NOHSO}_4 + \text{NaHSO}_4 + \text{H}_2\text{O}$.

Method 2: From Sulfur Dioxide and Nitric Acid

This method can be used to prepare the pure crystalline solid.[1][12]

- Apparatus Setup: Place a flask containing cold, fuming nitric acid (or a mixture of anhydrous nitric acid and glacial acetic acid) in a freezing mixture (e.g., ice/salt bath).[1][12] Equip the flask with a gas inlet tube.
- Gas Generation: Generate sulfur dioxide (SO_2) gas, for example, by reacting copper turnings with concentrated sulfuric acid.[12] Ensure the SO_2 gas is dried by passing it through a sulfuric acid bubbler.
- Reaction: Bubble the dry SO_2 gas through the cold nitric acid solution.[1][12] The reaction is exothermic and the temperature must be maintained below 5 °C.[1] The reaction is: $\text{SO}_2 + \text{HNO}_3 \rightarrow \text{NOHSO}_4$.
- Isolation: White crystals of **nitrosylsulfuric acid** will precipitate.[12] Collect the crystals by filtration.
- Purification: Wash the crystalline product with cold glacial acetic acid, followed by a non-reactive solvent like carbon tetrachloride, to remove residual reagents.[12]
- Drying: Dry the final product in a vacuum desiccator over sulfuric acid.[12]

Analysis of Nitrosylsulfuric Acid Content

The concentration of **nitrosylsulfuric acid** is typically determined by redox titration with potassium permanganate.[13]

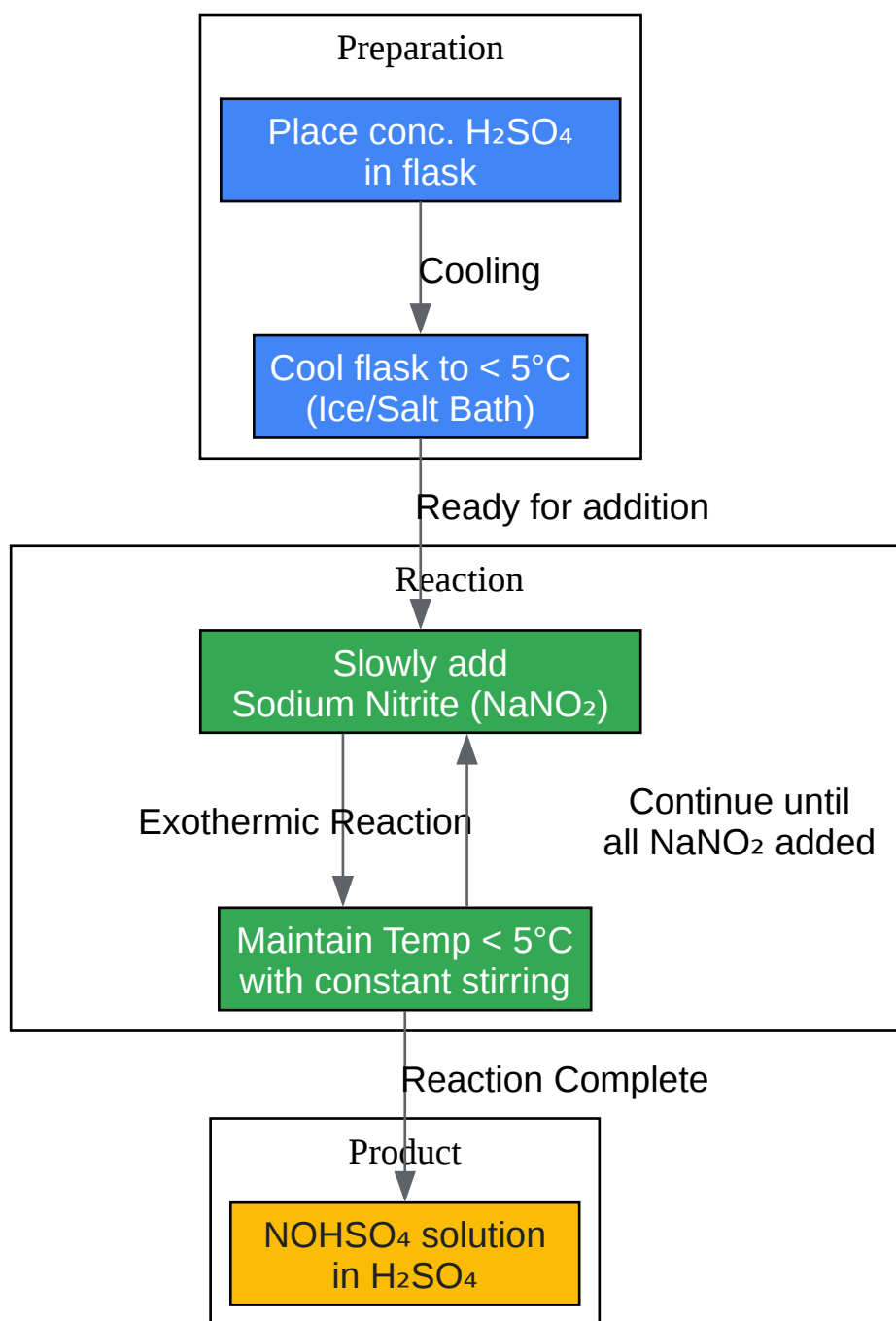
- Sample Preparation (Crucial Step): To avoid side reactions between high-concentration **nitrosylsulfuric acid** and water in the titrant solution, the sample must first be diluted.[13]

[14] Accurately weigh a sample of the **nitrosylsulfuric acid** solution and dilute it with a known weight of pure, concentrated sulfuric acid to a concentration below 20%. [13]

- Titration Setup: Add a known excess volume of a standardized potassium permanganate (KMnO_4) solution (e.g., 0.1 mol/L) and 10 mL of a sulfuric acid solution (e.g., 1+5 dilution) to an Erlenmeyer flask. [13]
- Reaction: Slowly add a precisely weighed amount of the diluted **nitrosylsulfuric acid** sample to the flask. The permanganate will oxidize the **nitrosylsulfuric acid**. The primary reaction is: $2\text{KMnO}_4 + 5\text{NOHSO}_4 + 2\text{H}_2\text{O} \rightarrow \text{K}_2\text{SO}_4 + 2\text{MnSO}_4 + 2\text{H}_2\text{SO}_4 + 5\text{HNO}_3$.
- Back-Titration: Gently heat the solution to about 40 °C. [13] Titrate the excess, unreacted KMnO_4 with a standardized sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) solution until the pink/purple color of the permanganate disappears and the solution becomes clear. [13]
- Calculation: By knowing the initial amount of KMnO_4 , and the amount that reacted with the sodium oxalate, the amount of KMnO_4 that reacted with the **nitrosylsulfuric acid** can be determined. This allows for the calculation of the original concentration of NOHSO_4 in the sample.

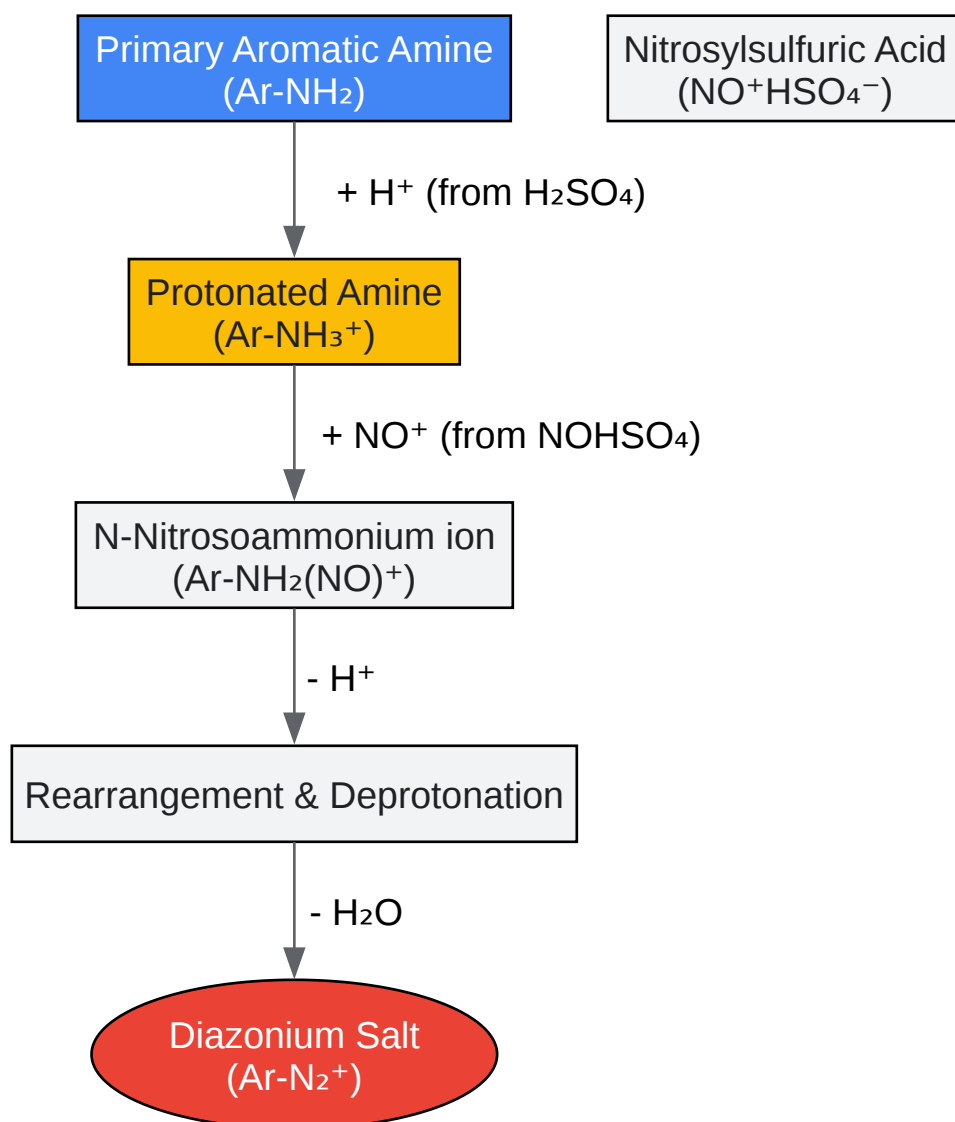
Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes involving **nitrosylsulfuric acid**.



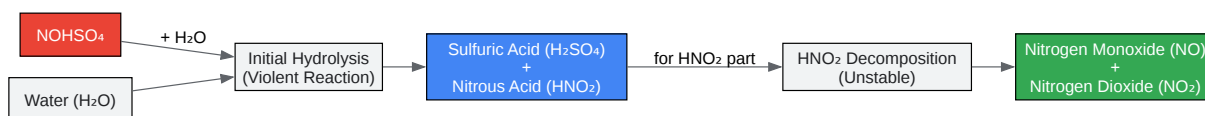
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Caption: Workflow for the synthesis of **Nitrosylsulfuric acid**.



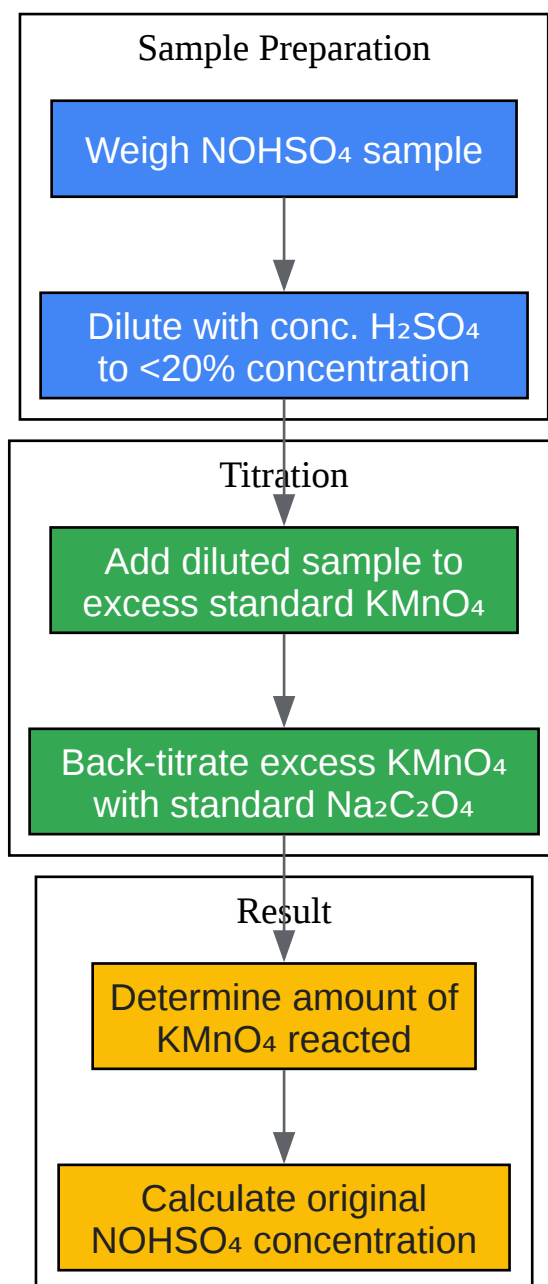
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Caption: General pathway for amine diazotization using NOHSO_4 .



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Caption: Aqueous decomposition pathway of **Nitrosylsulfuric acid**.



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Caption: Workflow for titrimetric analysis of NOHSO_4 content.

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